Leucovorin calcium pentahydrate
Overview
Description
It is a necessary co-factor in the body and is used to counteract the toxic effects of folic acid antagonists, such as methotrexate . This compound is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers, while levoleucovorin contains only the pharmacologically active levo-isomer .
Mechanism of Action
Target of Action
Leucovorin calcium pentahydrate, also known as folinic acid, is a folate analog . Its primary targets are the toxic effects of folic acid antagonists, such as methotrexate . These antagonists act by inhibiting the enzyme dihydrofolate reductase (DHFR) , which is essential for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Mode of Action
Leucovorin and its active form, levoleucovorin, bypass DHFR reduction and act as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of folic acid antagonists . This is because they are analogs of THF .
Biochemical Pathways
The biochemical pathway of nucleic acids and amino acids synthesis is disrupted when high-dose methotrexate, a DHFR inhibitor, is used for cancer therapy . Methotrexate prevents the formation of dihydrofolate (DHF) and THF, leading to a deficiency of coenzymes and a resultant buildup of toxic substances . Leucovorin and levoleucovorin, being analogs of THF, bypass this disruption and prevent these toxic side effects .
Result of Action
The administration of leucovorin can counteract the therapeutic and toxic effects of folic acid antagonists such as methotrexate . It is used to diminish the toxicity and counteract the effects of impaired methotrexate elimination and of inadvertent overdosages of folic acid antagonists . It is also used to treat megaloblastic anemias due to folic acid deficiency .
Action Environment
The effectiveness of leucovorin in counteracting toxicity decreases as the time interval between antifolate administration (e.g., methotrexate) and leucovorin rescue increases . This suggests that the timing of administration can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Leucovorin Calcium Pentahydrate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects associated with methotrexate therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucovorin calcium salt pentahydrate is synthesized through a series of chemical reactions involving the reduction of folic acid. The process typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, leucovorin calcium salt pentahydrate is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency . The process involves the use of a mobile phase consisting of tetrabutyl ammonium phosphate buffer and acetonitrile, with detection carried out at specific wavelengths .
Chemical Reactions Analysis
Types of Reactions: Leucovorin calcium salt pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or hydrogen gas.
Substitution: Involves nucleophilic substitution reactions using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions include different derivatives of tetrahydrofolic acid, which are essential for various biochemical processes in the body .
Scientific Research Applications
Leucovorin calcium salt pentahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in cellular metabolism and DNA synthesis.
Industry: Employed in the production of pharmaceuticals and as a quality control standard.
Comparison with Similar Compounds
Levoleucovorin: The pharmacologically active levo-isomer of leucovorin.
Folic Acid: A precursor to tetrahydrofolic acid, essential for DNA synthesis.
Uniqueness: Leucovorin calcium salt pentahydrate is unique in its ability to bypass DHFR reduction and act as a cellular replacement for tetrahydrofolate, making it an effective counteragent to folic acid antagonists .
Properties
IUPAC Name |
calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBLUASYYNAIG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31CaN7O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-45-6, 41927-89-3 | |
Record name | Folinic acid calcium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Folinic acid calcium salt pentahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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